N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
The synthesis of N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions One common method involves the condensation of appropriate starting materials under controlled conditionsIndustrial production methods would likely involve optimization of these steps to maximize yield and purity, possibly using catalysts and automated systems to streamline the process .
Chemical Reactions Analysis
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodine atom, to form new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of receptor signaling, leading to downstream effects that can be harnessed for therapeutic purposes .
Comparison with Similar Compounds
Compared to other similar compounds, N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-4-iodo-1-methyl-1H-pyrazole-5-carboxamide stands out due to its unique structural features and potential applications. Similar compounds include:
- 2-Amino-4-hexyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 5-Oxo-7,7-dimethyl-5,6,7,8-tetrahydro-4-H-chromene bearing N,N-dimethylaniline These compounds share some structural similarities but differ in their specific functional groups and potential applications .
Properties
Molecular Formula |
C17H18IN5O2S |
---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
N-(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-4-iodo-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18IN5O2S/c1-8-4-5-10-12(6-8)26-16-13(10)17(25)23(9(2)20-16)21-15(24)14-11(18)7-19-22(14)3/h7-8H,4-6H2,1-3H3,(H,21,24) |
InChI Key |
KBSIRYDRHDYABZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)C)NC(=O)C4=C(C=NN4C)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.